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molecular formula C18H11N3O3 B8522122 3-Hydroxy-N-benzimidazolon-5-yl-2-naphthamide

3-Hydroxy-N-benzimidazolon-5-yl-2-naphthamide

Cat. No. B8522122
M. Wt: 317.3 g/mol
InChI Key: FPAOGTANKGDVMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05756757

Procedure details

CS 178560 describes the reaction of a solution of 3-hydroxy-2-naphthoyl chloride in toluene with 5-aminobenzimidazolone in the 30-fold amount of water in the presence of sodium acetate to give 3-hydroxy-N-benzimida-zolon-5-yl-2-naphthamide in 86% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Name
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0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([C:12](Cl)=[O:13])=[CH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.[NH2:15][C:16]1[CH:25]=[CH:24][C:19]2=[N:20][C:21](=[O:23])[N:22]=[C:18]2[CH:17]=1.O.C([O-])(=O)C.[Na+]>C1(C)C=CC=CC=1>[OH:1][C:2]1[C:3]([C:12]([NH:15][C:16]2[CH:25]=[CH:24][C:19]3=[N:20][C:21](=[O:23])[N:22]=[C:18]3[CH:17]=2)=[O:13])=[CH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C(=CC2=CC=CC=C2C1)C(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=2C(=NC(N2)=O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC=1C(=CC2=CC=CC=C2C1)C(=O)NC1=CC=2C(=NC(N2)=O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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